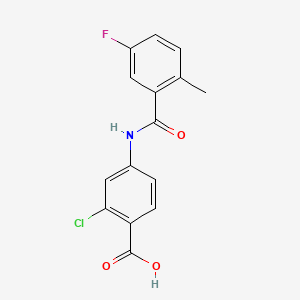

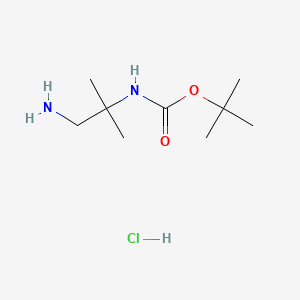

![molecular formula C21H30N2O4 B599788 Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 147611-04-9](/img/structure/B599788.png)

Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the molecular formula C19H28N2O2 . It is also known by other names such as "tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate" .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)14-21(16(19)22)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 . This code provides a detailed description of the compound’s molecular structure. Physical and Chemical Properties Analysis

The molecular weight of this compound is 330.4 g/mol . Other physical and chemical properties such as solubility, boiling point, and melting point would depend on various factors and are not available in the current data .Scientific Research Applications

Synthetic Applications

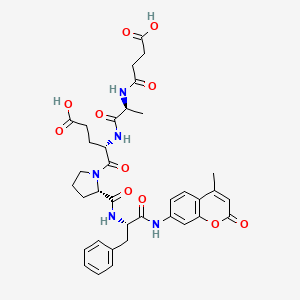

Synthesis of N-Boc-Protected Amino Acids : A new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids. This reagent reacts with amino acids and their esters at room temperature in the presence of a base, yielding N-Boc-amino acids and their esters with good yields and purity. This method introduces the Boc group without racemization, offering a solid and more stable alternative for the protection of amino acids during synthesis processes (Rao et al., 2017).

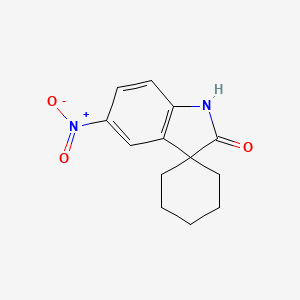

Synthesis of Spirocyclic Compounds : The synthesis of a spirocyclic oxetane-fused benzimidazole highlights the versatility of spirocyclic compounds in creating complex molecular architectures. This process involves converting spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides for oxidative cyclizations. The methodology showcases the potential of using spirocyclic frameworks in the development of new chemical entities (Gurry et al., 2015).

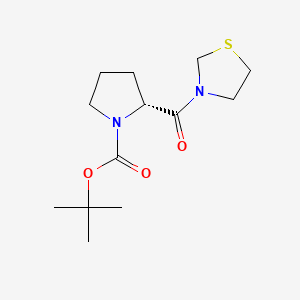

Enantioselective Synthesis : An enantioselective synthesis involving iodolactamization as a key step has been reported for producing benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. This compound is a crucial intermediate for a series of potent CCR2 antagonists, demonstrating the importance of enantioselective synthesis in the development of pharmacologically active compounds (Campbell et al., 2009).

Conformationally Restricted Pseudopeptides : Spirolactams, such as 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, have been synthesized as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. These compounds serve as conformational probes and mimetics, illustrating the role of spiro compounds in peptidomimetic chemistry and conformational analysis (Fernandez et al., 2002).

Properties

IUPAC Name |

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-azaspiro[3.5]nonane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4/c1-20(2,3)27-18(24)22-17-13-21(14-17)9-11-23(12-10-21)19(25)26-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHNRYDVEZHYDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741838 |

Source

|

| Record name | Benzyl 2-[(tert-butoxycarbonyl)amino]-7-azaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147611-04-9 |

Source

|

| Record name | Benzyl 2-[(tert-butoxycarbonyl)amino]-7-azaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)

![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)